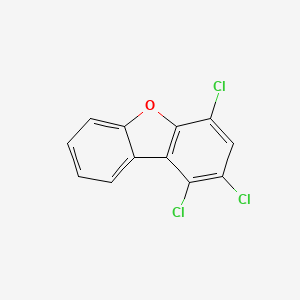
1,2,4-Trichlorodibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trichlorodibenzofuran is a chlorinated derivative of dibenzofuran, a compound consisting of two benzene rings fused to a central furan ring. This compound is part of the larger family of polychlorinated dibenzofurans, which are known for their environmental persistence and potential toxicity .
Preparation Methods
1,2,4-Trichlorodibenzofuran can be synthesized through various methods. One common synthetic route involves the chlorination of dibenzofuran under controlled conditions. This process typically uses chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the desired positions on the dibenzofuran molecule .
Industrial production methods often involve the use of large-scale reactors where dibenzofuran is chlorinated in the presence of a catalyst. The reaction conditions, including temperature, pressure, and the concentration of chlorine gas, are carefully controlled to maximize yield and minimize the formation of unwanted by-products .
Chemical Reactions Analysis
1,2,4-Trichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur when this compound is treated with nucleophiles such as hydroxide ions or amines.
Scientific Research Applications
1,2,4-Trichlorodibenzofuran has several applications in scientific research:
Environmental Studies: It is used as a standard in environmental testing to study the formation and degradation of polychlorinated dibenzofurans in various environmental matrices.
Toxicology: Researchers study its toxicological effects to understand the health risks associated with exposure to polychlorinated dibenzofurans.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Trichlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism. This leads to the induction of enzymes such as cytochrome P450, which are responsible for the detoxification and metabolism of various xenobiotics .
Comparison with Similar Compounds
1,2,4-Trichlorodibenzofuran is part of the polychlorinated dibenzofurans family, which includes compounds with varying degrees of chlorination. Some similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran (TCDF): Known for its high toxicity and environmental persistence.
1,2,3,4,6,8-Hexachlorodibenzofuran: Another highly chlorinated derivative with significant toxicological relevance.
2,4,8-Trichlorodibenzofuran: Similar in structure but with different chlorine substitution patterns, leading to variations in its chemical properties and reactivity.
This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior. Its distinct properties make it a valuable compound for various research applications.
Properties
CAS No. |
24478-73-7 |
|---|---|
Molecular Formula |
C12H5Cl3O |
Molecular Weight |
271.5 g/mol |
IUPAC Name |
1,2,4-trichlorodibenzofuran |
InChI |
InChI=1S/C12H5Cl3O/c13-7-5-8(14)12-10(11(7)15)6-3-1-2-4-9(6)16-12/h1-5H |
InChI Key |
RQIWKWHVZLDXEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


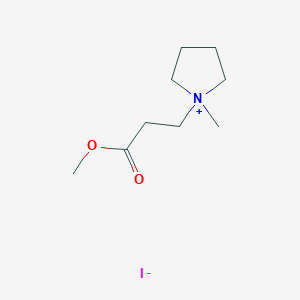

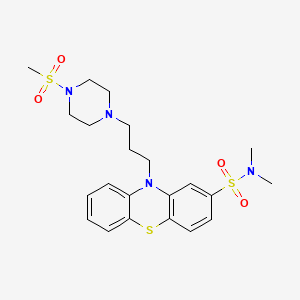
![4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide](/img/structure/B13748367.png)
![Benzoic acid, 3,3'-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-](/img/structure/B13748374.png)
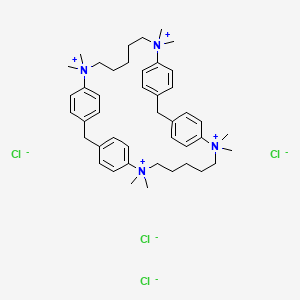
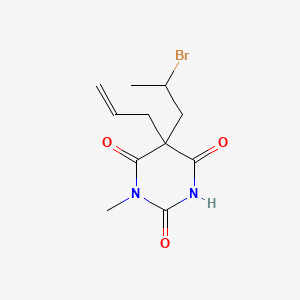
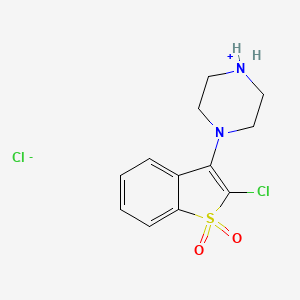
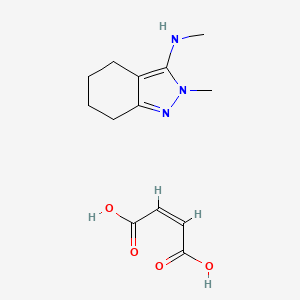
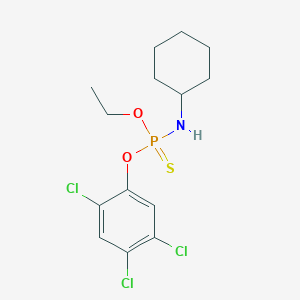
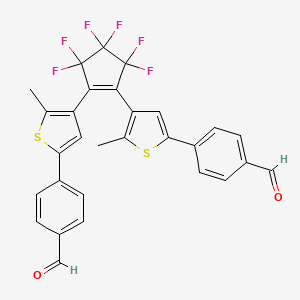


![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)
